molecular formula C13H14N2O B13558015 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde

4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde

Cat. No.: B13558015
M. Wt: 214.26 g/mol
InChI Key: JRERRDDQWXREET-UHFFFAOYSA-N
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Description

4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde is an organic compound that features both an imidazole ring and a benzaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde typically involves the reaction of 4,5-dimethylimidazole with 3-methylbenzaldehyde under specific conditions. One common method includes:

    N-Alkylation: Reacting 4,5-dimethylimidazole with an appropriate alkylating agent in the presence of a base.

    Formylation: Introducing the formyl group to the benzene ring through a formylation reaction, often using reagents like Vilsmeier-Haack or Duff reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products

    Oxidation: 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzoic acid

    Reduction: 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzyl alcohol

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,5-Dimethyl-1H-imidazol-1-yl)aniline
  • 4-(Imidazol-1-yl)phenol
  • 1-(1H-Imidazol-2-yl)ethanone

Uniqueness

4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde is unique due to the presence of both the imidazole ring and the benzaldehyde group, which allows it to participate in a wide range of chemical reactions and applications. Its structural features make it a versatile compound in various fields of research.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

4-(4,5-dimethylimidazol-1-yl)-3-methylbenzaldehyde

InChI

InChI=1S/C13H14N2O/c1-9-6-12(7-16)4-5-13(9)15-8-14-10(2)11(15)3/h4-8H,1-3H3

InChI Key

JRERRDDQWXREET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)N2C=NC(=C2C)C

Origin of Product

United States

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